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molecular formula C19H35NSn B8138239 2,6-Dimethyl-4-(tributylstannyl)pyridine

2,6-Dimethyl-4-(tributylstannyl)pyridine

Cat. No. B8138239
M. Wt: 396.2 g/mol
InChI Key: OGBCTQYIZYZCIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05169853

Procedure details

A 22 L flask was charged with 740 g of 4-bromo-2,6-lutidine and 10.0 L of diethyl ether and cooled to -60° C. in a Dry Ice/acetone bath under nitrogen. A solution of 4.0 moles of n-butyllithium was added dropwise over 1 hour maintaining a temperature below -58° C. to form an orange-yellow precipitate. After continued stirring in the cold for 15 minutes, 1280 g of tributyltin chloride was added over 2 hours at a temperature of -60° to -57° C. to form a solution. The reaction was stirred cold for 45 minutes before it was slowly (2 hours) warmed to 20° C. A portion of Super-Cel (100 g) was added and the reaction mixture was filtered to remove the precipitated lithium chloride. The cake was washed with diethyl ether (2×500 ml). After concentration to dryness a total of 1575 g (99.7% yield) of product was obtained which was used without further purification.
Quantity
740 g
Type
reactant
Reaction Step One
Quantity
10 L
Type
solvent
Reaction Step One
Quantity
4 mol
Type
reactant
Reaction Step Two
Name
tributyltin chloride
Quantity
1280 g
Type
reactant
Reaction Step Three
Yield
99.7%

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[C:6]([CH3:8])[N:5]=[C:4]([CH3:9])[CH:3]=1.C([Li])CCC.[CH2:15]([Sn:19](Cl)([CH2:24][CH2:25][CH2:26][CH3:27])[CH2:20][CH2:21][CH2:22][CH3:23])[CH2:16][CH2:17][CH3:18]>C(OCC)C>[CH3:8][C:6]1[CH:7]=[C:2]([Sn:19]([CH2:20][CH2:21][CH2:22][CH3:23])([CH2:24][CH2:25][CH2:26][CH3:27])[CH2:15][CH2:16][CH2:17][CH3:18])[CH:3]=[C:4]([CH3:9])[N:5]=1

Inputs

Step One
Name
Quantity
740 g
Type
reactant
Smiles
BrC1=CC(=NC(=C1)C)C
Name
Quantity
10 L
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
4 mol
Type
reactant
Smiles
C(CCC)[Li]
Step Three
Name
tributyltin chloride
Quantity
1280 g
Type
reactant
Smiles
C(CCC)[Sn](CCCC)(CCCC)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-60 °C
Stirring
Type
CUSTOM
Details
After continued stirring in the cold for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
maintaining a temperature below -58° C.
CUSTOM
Type
CUSTOM
Details
to form an orange-yellow precipitate
CUSTOM
Type
CUSTOM
Details
to form a solution
STIRRING
Type
STIRRING
Details
The reaction was stirred cold for 45 minutes before it
Duration
45 min
CUSTOM
Type
CUSTOM
Details
(2 hours)
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
warmed to 20° C
ADDITION
Type
ADDITION
Details
A portion of Super-Cel (100 g) was added
FILTRATION
Type
FILTRATION
Details
the reaction mixture was filtered
CUSTOM
Type
CUSTOM
Details
to remove the precipitated lithium chloride
WASH
Type
WASH
Details
The cake was washed with diethyl ether (2×500 ml)

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
CC1=NC(=CC(=C1)[Sn](CCCC)(CCCC)CCCC)C
Measurements
Type Value Analysis
AMOUNT: MASS 1575 g
YIELD: PERCENTYIELD 99.7%
YIELD: CALCULATEDPERCENTYIELD 101.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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